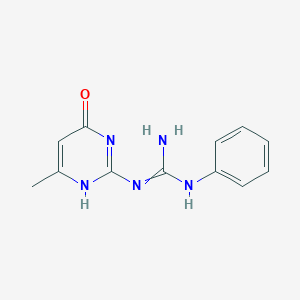
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically produced through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied by heating in the presence of an acid or enzyme.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from linear starch chains.
Purification: The resulting mixture is purified to isolate the desired cyclodextrin.
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves large-scale fermentation processes. The key steps include:
Fermentation: Starch is fermented using a specific strain of bacteria or fungi that produce cyclodextrin glycosyltransferase.
Cyclization and Separation: The cyclodextrins are separated from the fermentation broth using techniques such as precipitation, filtration, and chromatography.
Purification and Drying: The purified cyclodextrins are then dried and packaged for use.
Análisis De Reacciones Químicas
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties, such as increased solubility and stability.
Aplicaciones Científicas De Investigación
Cyclodextrins have a wide range of applications in scientific research, including:
Chemistry: Cyclodextrins are used as catalysts and chiral selectors in chromatography.
Biology: They are used to enhance the solubility and stability of biological molecules.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: They are used in the food and cosmetic industries to encapsulate flavors and fragrances.
Mecanismo De Acción
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.
Comparación Con Compuestos Similares
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Calixarenes: These are cyclic oligomers of phenol that can also form inclusion complexes.
Cucurbiturils: These are cyclic oligomers of glycoluril that have a similar ability to encapsulate guest molecules.
Crown Ethers: These are cyclic compounds that can form complexes with metal ions.
Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules, making them highly valuable in various applications.
Propiedades
IUPAC Name |
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAJXKPGDZAIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













